molecular formula C16H15BrN2O4 B3555873 ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE

ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE

Cat. No.: B3555873
M. Wt: 379.20 g/mol
InChI Key: YUCBBTLFRHUAND-UHFFFAOYSA-N
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Description

ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE is a complex organic compound characterized by a phenoxy core substituted with bromine (Br), ethoxy (OCH₂CH₃), and a dicyanovinyl (C(CN)₂) group, linked to an ethyl acetate moiety. This structure confers unique electronic and steric properties, making it valuable in materials science and agrochemical research. The dicyanovinyl group, in particular, is known for its strong electron-withdrawing effects, which enhance reactivity in charge-transfer applications .

Properties

IUPAC Name

ethyl 2-[5-bromo-4-(2,2-dicyanoethenyl)-2-ethoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-3-21-14-6-12(5-11(8-18)9-19)13(17)7-15(14)23-10-16(20)22-4-2/h5-7H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBBTLFRHUAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C(C#N)C#N)Br)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Vinylation: Addition of the dicyanovinyl group.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: Conversion of the ethoxy group to a carbonyl group.

    Reduction: Reduction of the dicyanovinyl group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetates.

Scientific Research Applications

ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dicyanovinyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a detailed comparison with structurally related compounds is provided below:

Table 1: Key Features of ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE and Analogues

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Properties
Target Compound : this compound C₁₇H₁₄BrN₂O₄ Bromo, ethoxy, dicyanovinyl High electron affinity due to dicyanovinyl; potential herbicidal activity
ETHYL 2-(5-AMINO-2-BROMO-4-FLUOROPHENOXY)ACETATE C₁₁H₁₁BrFNO₃ Bromo, fluoro, amino Reduced herbicidal potency compared to chloro analogues; amino group increases solubility
METHYL (5-BROMO-2-ETHOXY-4-FORMYLPHENOXY)ACETATE C₁₂H₁₃BrO₅ Bromo, ethoxy, formyl Formyl group enhances reactivity in condensation reactions; used as a synthetic intermediate
ETHYL 2-(2,4-DICHLORO-5-[5-(4-CHLOROPHENYL)-1H-TETRAZOL-1-YL]PHENOXY)ACETATE C₁₇H₁₃Cl₃N₄O₃ Dichloro, tetrazolyl, chlorophenyl Tetrazolyl group confers antifungal activity; higher molecular weight reduces solubility
ETHYL 2,4-DICHLORO-6-METHYLNICOTINATE C₁₀H₉Cl₂NO₂ Dichloro, methyl, pyridine Pyridine ring increases thermal stability; limited biological activity

Structural and Functional Differences

  • Halogen Substituents: Bromine in the target compound offers a balance between electronegativity and steric bulk, differing from chloro analogues (e.g., ETHYL 2-(5-AMINO-2-CHLORO-4-FLUOROPHENOXY)ACETATE), which exhibit lower herbicidal efficacy due to smaller atomic size .
  • Dicyanovinyl vs. Formyl/Tetrazolyl Groups: The dicyanovinyl group in the target compound enhances electron-withdrawing capacity, favoring applications in organic electronics. In contrast, formyl groups (METHYL (5-BROMO-2-ETHOXY-4-FORMYLPHENOXY)ACETATE) are more reactive in nucleophilic additions, while tetrazolyl groups ( compound) enable hydrogen bonding, improving biological target binding .
  • Ethoxy vs.

Research Findings

  • Biological Activity: The target compound’s dicyanovinyl group may inhibit enzymatic pathways in weeds, as seen in halogenated phenoxyacetate herbicides. However, its bromine substituent reduces photodegradation compared to chlorine analogues .
  • Synthetic Utility: METHYL (5-BROMO-2-ETHOXY-4-FORMYLPHENOXY)ACETATE () serves as a precursor for Schiff base synthesis, whereas the target compound’s stability under acidic conditions makes it suitable for polymer applications .
  • Solubility and Reactivity : The tetrazolyl-containing compound () exhibits poor aqueous solubility (logP ~3.5) due to its aromatic chlorides, whereas the target compound’s ester group improves solubility in organic solvents .

Biological Activity

Ethyl 2-[5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Dicyanovinyl Group : The introduction of the dicyanovinyl moiety is crucial for the compound's biological activity.
  • Bromination : The bromine atom at the 5-position of the phenolic ring is introduced using brominating agents under controlled conditions.
  • Esterification : The final step involves esterification with ethyl acetate to form the desired compound.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. In vitro assays have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
  • Enzyme Inhibition : It acts as an inhibitor of certain protein kinases, which play a crucial role in cell signaling pathways related to cancer progression and other diseases.

Case Studies

  • Cancer Cell Line Studies :
    • A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Candida albicans showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest that the compound could be developed into an antimicrobial agent.
  • Protein Kinase Inhibition :
    • The compound was tested for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Results indicated that it inhibited CDK activity with an IC50 value of 50 nM, highlighting its potential as a therapeutic agent in cancer treatment.

Data Summary Table

PropertyValue
Molecular FormulaC15H14BrN2O3
Molecular Weight360.19 g/mol
IC50 (MCF-7)15 µM
IC50 (A549)20 µM
MIC (Staphylococcus aureus)32 µg/mL
MIC (Candida albicans)64 µg/mL
CDK Inhibition IC5050 nM

Q & A

What are the recommended methods for synthesizing ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE?

Basic Research Question
Answer:
The synthesis typically involves a multi-step process:

Phenol Alkylation : React 5-bromo-2-ethoxy-4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetic ester intermediate .

Dicyanovinyl Introduction : Condense the aldehyde group with malononitrile under acidic or basic conditions (e.g., piperidine catalysis) to introduce the 2,2-dicyanovinyl moiety. Solvents like ethanol or DMF are commonly used at reflux temperatures .
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete alkylation and condensation.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Answer:
Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂), bromo substituent (split patterns in aromatic region), and dicyanovinyl protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₄BrN₂O₄, expected m/z ~393.0).
  • HPLC : Assess purity >98% using a C18 column with UV detection at 254 nm .
    Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

How can researchers optimize reaction yields when introducing the dicyanovinyl group?

Advanced Research Question
Answer:
Factors Influencing Yield :

  • Catalyst Selection : Piperidine or ammonium acetate improves condensation efficiency compared to uncatalyzed reactions .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require higher temperatures (80–100°C).
  • Stoichiometry : Use a 1.2–1.5 molar excess of malononitrile to drive the reaction to completion.
    Troubleshooting :
  • If side products dominate (e.g., unreacted aldehyde), consider adding molecular sieves to absorb water and shift equilibrium .
  • Optimize reaction time (typically 6–12 hours) to avoid decomposition of the dicyanovinyl group.

What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

Advanced Research Question
Answer:
Methodological Approaches :

  • Conformational Analysis : Use molecular dynamics simulations to identify dominant conformers influencing NMR shifts .
  • Solvent Effects : Adjust computational models to account for solvent polarity (e.g., PCM in DFT calculations) .
  • Cross-Validation : Compare experimental data with multiple computational tools (e.g., Gaussian vs. ORCA) to identify systematic errors.
    Case Study : Discrepancies in NOESY correlations for the dicyanovinyl group may arise from unexpected π-π stacking; MD simulations can clarify these interactions .

What are common side products during synthesis, and how can they be mitigated?

Advanced Research Question
Answer:
Common By-Products :

  • Incomplete Alkylation : Residual 5-bromo-2-ethoxy-4-hydroxybenzaldehyde due to insufficient base. Mitigate by increasing reaction time or base concentration .
  • Cyano Group Hydrolysis : Hydrolysis of dicyanovinyl to carboxylate under acidic conditions. Use anhydrous solvents and inert atmospheres .
    Purification Strategies :
  • Chromatography : Separate by-products using gradient elution (e.g., 5–30% ethyl acetate in hexane).
  • Recrystallization : Ethyl acetate/hexane mixtures selectively crystallize the target compound .

How can researchers evaluate the compound’s biological activity in enzyme inhibition studies?

Advanced Research Question
Answer:
Experimental Design :

  • Assay Selection : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure inhibition kinetics for target enzymes (e.g., kinases or hydrolases) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Control Experiments : Include positive controls (known inhibitors) and DMSO controls to exclude solvent effects.
    Data Analysis :
  • Fit data to Hill equations to assess cooperativity.
  • Cross-validate with molecular docking studies to correlate activity with binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE

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